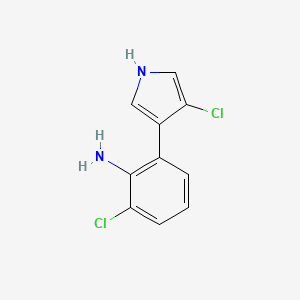

3-Chloro-4-(2-amino-3-chlorophenyl)pyrrole

Description

The Role of Pyrrole (B145914) Derivatives in Bioactive Compounds and Drug Discovery

The pyrrole ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and drug discovery. nih.govbiolmolchem.com This scaffold is prevalent in a vast number of natural products and synthetic compounds that exhibit a wide spectrum of biological activities. biolmolchem.comrsc.org Its structural versatility and ability to interact with various biological targets have made it a "privileged" structure in the development of new therapeutic agents. researchgate.net Natural products have frequently served as the inspiration for the synthesis of new drugs, with a significant portion based on N-heterocyclic motifs like pyrrole. nih.gov

Pyrrole derivatives are known to possess a plethora of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and enzyme inhibitory activities. nih.govresearchgate.net The incorporation of the pyrrole nucleus into a molecule can modulate key physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for a compound's pharmacokinetic and pharmacodynamic profile. nih.gov The significance of this scaffold is underscored by the large number of pyrrole-based drugs that have successfully reached the market, treating a range of conditions. nih.govrsc.org Researchers continue to explore this versatile skeleton to its fullest potential, designing novel compounds with enhanced potency and selectivity against various diseases. rsc.orgresearchgate.net

Table 1: Examples of Marketed Drugs Featuring a Pyrrole Scaffold

| Drug Name | Therapeutic Application |

|---|---|

| Atorvastatin | HMG-CoA reductase inhibitor (statin) |

| Sunitinib | Kinase inhibitor (anticancer) |

| Ketorolac (B1673617) | Nonsteroidal anti-inflammatory drug (NSAID) |

| Tolmetin (B1215870) | Nonsteroidal anti-inflammatory drug (NSAID) |

| Licofelone | COX/LOX inhibitor (anti-inflammatory) |

This table is generated based on information from multiple sources. researchgate.netresearchgate.net

Overview of Halogenated Phenylpyrrole Natural Products and their Biological Relevance

Halogenated natural products, once considered rare, are now known to be widespread, with over 5,000 identified compounds, a majority of which originate from marine organisms. nih.govresearchgate.net Among these, halogenated phenylpyrroles represent a significant class of metabolites produced by various bacteria and marine life. nih.govudel.edu These compounds are characterized by a phenyl ring and a pyrrole ring, with halogen atoms (typically chlorine or bromine) attached to one or both ring systems. udel.edursc.org

The presence of halogen atoms significantly influences the biological activity of these molecules, often enhancing their potency. acs.org This is because halogens can alter the electronic and steric properties of a compound, which in turn affects its binding affinity and selectivity for biological targets. acs.org Many halogenated phenylpyrroles exhibit potent antimicrobial, particularly antifungal, activity. udel.edursc.org Pyrrolnitrin (B93353), a well-known example, is a tryptophan-derived secondary metabolite with strong activity against a wide range of fungi. rsc.orgmdpi.com Other examples include the pyrrolomycins, pyoluteorin, and pentabromopseudilin, which have been isolated from bacteria and demonstrate significant biological effects. rsc.org The marine environment is also a rich source of these compounds, with organisms like sponges and algae producing brominated pyrrole alkaloids as part of their chemical defense mechanisms. nih.gov

Table 2: Selected Halogenated Phenylpyrrole Natural Products and Their Sources

| Compound Name | Source Organism(s) | Key Biological Activity |

|---|---|---|

| Pyrrolnitrin | Pseudomonas, Burkholderia, Myxococcus species | Antifungal rsc.orgmdpi.com |

| Pyrrolomycin B | Actinosporangium vitaminophilum | Antibiotic rsc.org |

| Pyoluteorin | Pseudomonas aeruginosa, P. fluorescens | Antibiotic rsc.org |

| Pentabromopseudilin | Alteromonas luteoviolaceus, Pseudomonas bromoutilis | Antibiotic rsc.org |

| Agelasines | Agelas species (marine sponge) | Antibacterial nih.gov |

This table is generated based on information from multiple sources.

Historical Context and Discovery of 3-Chloro-4-(2-amino-3-chlorophenyl)pyrrole (Aminopyrrolnitrin)

The discovery of this compound, commonly known as aminopyrrolnitrin (APRN), is intrinsically linked to the study of the antifungal antibiotic pyrrolnitrin. nih.gov Pyrrolnitrin was first isolated in the 1960s from the bacterium Pseudomonas pyrrocinia. mdpi.comnih.gov Subsequent research into its biosynthesis revealed that L-tryptophan is the primary precursor. mdpi.comnih.gov

Through detailed studies involving gene cloning, mutant analysis, and feeding experiments with labeled compounds, the complete biosynthetic pathway of pyrrolnitrin was elucidated in bacteria like Pseudomonas fluorescens. nih.govnih.gov This pathway involves a sequence of four enzymatic reactions encoded by the prnABCD gene cluster. nih.gov Aminopyrrolnitrin was identified as a crucial intermediate in this pathway. nih.govnih.gov

The biosynthesis begins with the chlorination of L-tryptophan at the 7-position of the indole (B1671886) ring, a reaction catalyzed by the FAD-dependent halogenase PrnA. nih.govnih.gov The resulting 7-chloro-L-tryptophan undergoes a complex ring rearrangement and decarboxylation, catalyzed by the enzyme PrnB, to form monodechloroaminopyrrolnitrin. nih.govnih.gov The third step is the key reaction that forms aminopyrrolnitrin: the enzyme PrnC, another halogenase, chlorinates monodechloroaminopyrrolnitrin at the 3-position of the pyrrole ring. nih.govnih.gov In the final step, the enzyme PrnD, an aminopyrrolnitrin oxygenase, catalyzes the oxidation of the amino group of aminopyrrolnitrin to a nitro group, yielding the final product, pyrrolnitrin. nih.govcapes.gov.br Therefore, the discovery of aminopyrrolnitrin was not as an isolated natural product but as an essential precursor in the microbial production of a potent antifungal agent. nih.govresearchgate.net

Table 3: Key Enzymes in the Biosynthesis of Pyrrolnitrin from L-Tryptophan

| Gene | Enzyme | Function | Substrate | Product |

|---|---|---|---|---|

| prnA | Tryptophan 7-halogenase | Catalyzes the chlorination of L-tryptophan. | L-tryptophan | 7-chloro-L-tryptophan |

| prnB | Monodechloroaminopyrrolnitrin synthase | Catalyzes ring rearrangement and decarboxylation. | 7-chloro-L-tryptophan | Monodechloroaminopyrrolnitrin |

| prnC | MDAP halogenase | Chlorinates the pyrrole ring at the 3-position. | Monodechloroaminopyrrolnitrin | Aminopyrrolnitrin |

| prnD | Aminopyrrolnitrin oxygenase | Oxidizes the amino group to a nitro group. | Aminopyrrolnitrin | Pyrrolnitrin |

This table is generated based on information from multiple sources. nih.govnih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-(4-chloro-1H-pyrrol-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2/c11-8-3-1-2-6(10(8)13)7-4-14-5-9(7)12/h1-5,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWAXAHFFXZKMPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N)C2=CNC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40167666 | |

| Record name | WB 2838 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16386-65-5 | |

| Record name | 2-Chloro-6-(4-chloro-1H-pyrrol-3-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16386-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | WB 2838 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016386655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WB 2838 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Bioconversion and Biosynthesis of 3 Chloro 4 2 Amino 3 Chlorophenyl Pyrrole

Natural Occurrence and Microbial Production of 3-Chloro-4-(2-amino-3-chlorophenyl)pyrrole

Aminopyrrolnitrin is a naturally occurring halogenated phenylpyrrole derivative synthesized by a variety of soil- and plant-associated bacteria. Its production is an integral part of the broader pyrrolnitrin (B93353) biosynthetic pathway, which confers a competitive advantage to the producing organisms by inhibiting the growth of fungal competitors.

Identification in Bacterial Metabolites (e.g., Pseudomonas, Burkholderia cepacia)

The biosynthesis of this compound has been extensively studied in several bacterial genera, most notably Pseudomonas and Burkholderia. Various species within these groups, including Pseudomonas fluorescens, Pseudomonas protegens, and members of the Burkholderia cepacia complex, have been identified as producers of this compound as a precursor to pyrrolnitrin. nih.govmdpi.comnih.govresearchgate.netnih.gov The production of these compounds is often linked to the biocontrol capabilities of these bacteria, protecting plants from fungal pathogens. researchgate.net The entire biosynthetic pathway is encoded by a conserved gene cluster, typically designated as prnABCD. oup.comnih.gov

Table 1: Bacterial Producers of Pyrrolnitrin Pathway Metabolites

| Genus | Species Examples | Key Characteristics |

|---|---|---|

| Pseudomonas | P. fluorescens, P. protegens, P. aureofaciens | Rhizospheric bacteria known for their biocontrol properties. mdpi.comasm.orgnih.gov |

| Burkholderia | B. cepacia, B. ambifaria, B. pyrrocinia | Metabolically versatile bacteria found in diverse environments. nih.govnih.gov |

| Serratia | S. plymuthica, S. grimesii | Ubiquitous bacteria, some of which are associated with plants. mdpi.comnih.gov |

| Myxococcus | M. fulvus | Soil-dwelling bacteria known for producing a wide array of secondary metabolites. oup.com |

Enzymatic Pathways and Molecular Logic in Halogenated Pyrrole (B145914) Biosynthesis

The formation of this compound is a multi-step enzymatic cascade that begins with the amino acid L-tryptophan. mdpi.com The biosynthesis is governed by the prn gene cluster, which encodes the four core enzymes responsible for the conversion of tryptophan to pyrrolnitrin. asm.org The synthesis of aminopyrrolnitrin specifically involves the sequential action of the first three enzymes: PrnA, PrnB, and PrnC.

L-Tryptophan is first chlorinated at the 7-position of the indole (B1671886) ring by the enzyme PrnA to yield 7-chloro-L-tryptophan . asm.org

7-chloro-L-tryptophan then undergoes a complex ring rearrangement and decarboxylation, catalyzed by PrnB , to form monodechloroaminopyrrolnitrin (MDAP) . asm.org

Finally, MDAP is chlorinated at the 3-position of the pyrrole ring by PrnC to produce This compound (aminopyrrolnitrin) . asm.org

Role of Flavin-Dependent Halogenases (e.g., PrnC, PrnA) in Site-Selective Chlorination

A key feature of this biosynthetic pathway is the precise and regioselective installation of chlorine atoms onto the molecular scaffold, a task performed by flavin-dependent halogenases (FDHs). These enzymes require a reduced flavin cofactor (FADH2), which is typically supplied by a separate flavin reductase. nih.gov

PrnA , the first halogenase in the pathway, specifically chlorinates L-tryptophan at the C7 position of the indole ring. asm.orgnih.gov The enzyme exhibits remarkable regioselectivity, a feature attributed to a long tunnel within its structure that guides the substrate and the reactive chlorine species. nih.gov

PrnC is the second flavin-dependent halogenase and is responsible for the final step in aminopyrrolnitrin synthesis. It catalyzes the site-selective chlorination of the pyrrole ring of monodechloroaminopyrrolnitrin (MDAP) at the C3 position. asm.orgresearchgate.netresearchgate.net This step is crucial as it introduces the second chlorine atom present in the final pyrrolnitrin product. PrnC has been shown to be a carrier protein-independent halogenase, meaning it can act on free-standing pyrrole substrates. fz-juelich.de This property makes it a valuable enzyme for biocatalytic applications. researchgate.netresearchgate.netchemrxiv.orgnih.gov Computational modeling and mutagenesis studies have identified key amino acid residues within the active site of PrnC that are critical for its catalytic function and substrate recognition. researchgate.netresearchgate.net

Table 2: Key Halogenases in Aminopyrrolnitrin Biosynthesis

| Enzyme | Gene | Substrate | Product | Function |

|---|---|---|---|---|

| Tryptophan 7-halogenase | prnA | L-Tryptophan | 7-chloro-L-tryptophan | Initial regioselective chlorination of the indole ring. asm.org |

| MDAP halogenase | prnC | Monodechloroaminopyrrolnitrin | This compound (Aminopyrrolnitrin) | Site-selective chlorination of the pyrrole ring. asm.org |

Precursor Utilization and Metabolic Engineering for Enhanced Bioproduction

The microbial production of this compound and its derivatives is of significant interest for agricultural and pharmaceutical applications. Consequently, considerable research has focused on understanding precursor requirements and developing metabolic engineering strategies to improve yields.

The primary precursor for the entire pathway is the aromatic amino acid L-tryptophan . nih.gov Studies have shown that supplementation of culture media with tryptophan can stimulate the production of pyrrolnitrin and its intermediates. mdpi.com However, the efficiency of uptake and potential feedback inhibition can limit the effectiveness of simple precursor feeding. mdpi.com

To overcome these limitations, metabolic engineering approaches have been employed. A notable success in this area is the fermentative production of aminopyrrolnitrin in a non-native host, Corynebacterium glutamicum. nih.govnih.govresearchgate.net This was achieved by constructing an artificial biosynthetic pathway through the heterologous expression of the necessary genes (prnA, prnB, and prnC) along with a flavin reductase gene. nih.govnih.gov

Key metabolic engineering strategies for enhanced aminopyrrolnitrin production include:

Enhancing Precursor Supply: Engineering the host organism's central metabolism to increase the intracellular pool of L-tryptophan. This has been achieved by expressing feedback-resistant versions of key enzymes in the tryptophan biosynthetic pathway, such as anthranilate phosphoribosyltransferase (trpD). nih.govnih.gov

Heterologous Expression of Biosynthetic Genes: Introducing the prn gene cluster, or a subset of it, into a high-producing, industrially relevant host organism. The choice of genes from different microbial sources can be optimized for maximal activity. nih.govnih.gov

Optimization of Cofactor Regeneration: Ensuring an adequate supply of reduced flavin (FADH2) by co-expressing compatible flavin reductase enzymes. nih.govnih.gov

Through these strategies, researchers have successfully engineered C. glutamicum strains capable of producing significant titers of aminopyrrolnitrin, demonstrating the potential for large-scale, bio-based production of this valuable halogenated compound. nih.govnih.govresearchgate.net

Pharmacological Investigations and Molecular Mechanisms of Action of 3 Chloro 4 2 Amino 3 Chlorophenyl Pyrrole

Broad Spectrum of Biological Activities Attributed to Pyrrole (B145914) Derivatives

The pyrrole ring is a fundamental heterocyclic scaffold present in numerous natural products and synthetic compounds, endowing them with a wide array of biological activities. nih.govosti.gov This structural motif is a key component in vital biological molecules such as heme, chlorophyll, and vitamin B12. nih.govnih.gov The versatility of the pyrrole core has made it a privileged structure in medicinal chemistry, leading to the development of derivatives with significant therapeutic potential across various disease areas. wikipedia.orgnih.gov These derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, central nervous system (CNS) modulatory, and enzyme inhibitory activities. nih.govscope-journal.com

Pyrrole derivatives have been extensively investigated for their antimicrobial properties and have shown promise in combating a range of pathogenic microorganisms. mdpi.commdpi.com Naturally occurring pyrroles, such as pyrrolnitrin (B93353) and pyoluteorin, are known for their antibiotic activity. nih.gov Synthetic pyrrole derivatives have also exhibited potent antibacterial and antifungal effects. mdpi.comnih.gov

Studies have demonstrated that certain substituted pyrroles are effective against both Gram-positive and Gram-negative bacteria. mdpi.com For example, some 1,2,3,4-tetrasubstituted pyrrole derivatives have shown promising activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus, with efficacy comparable or superior to the standard antibiotic tetracycline. mdpi.com The antimicrobial activity is often influenced by the nature and position of substituents on the pyrrole ring. mdpi.com

In terms of antifungal activity, various pyrrole derivatives have been found to be effective against fungal strains such as Aspergillus niger and Candida albicans. mdpi.comnih.gov The presence of specific functional groups, such as a 4-hydroxyphenyl ring, has been correlated with potent antifungal activity against C. albicans. mdpi.com The development of new pyrrole-based compounds continues to be an active area of research in the quest for novel agents to combat antimicrobial resistance. mdpi.com

Table 1: Examples of Antimicrobial Activity of Pyrrole Derivatives

| Compound/Derivative Class | Target Organism | Activity/Observation | Reference(s) |

|---|---|---|---|

| Pyrrolnitrin, Pyoluteorin | Bacteria | Natural antibiotic activity | nih.gov |

| 1,2,3,4-Tetrasubstituted Pyrroles | Staphylococcus aureus, Bacillus cereus | Promising antibacterial activity, comparable to tetracycline | mdpi.com |

| Pyrrole derivative with 4-hydroxyphenyl ring | Candida albicans | Potent antifungal activity | mdpi.com |

| Various synthesized pyrroles | Aspergillus niger | Notable antifungal activity | nih.gov |

| Pyrrolo-Pyrimidine Derivatives | Bacteria, Fungi | Natural antimicrobial properties | mdpi.com |

The pyrrole scaffold is a prominent feature in a number of anticancer agents, highlighting its importance in oncology drug discovery. Pyrrole derivatives have been shown to exhibit cytotoxic activity against a variety of cancer cell lines through diverse mechanisms of action. scope-journal.com Some pyrrole-based compounds function as inhibitors of crucial cellular processes like tubulin polymerization, which is essential for cell division.

For instance, certain 3-aroyl-1-arylpyrrole derivatives have demonstrated potent inhibition of tubulin polymerization and have shown strong growth inhibition of cancer cells, including those that overexpress P-glycoprotein, a protein associated with multidrug resistance. The anticancer activity of these compounds is often dependent on the specific substitution patterns on the pyrrole and associated aryl rings.

Furthermore, pyrrole derivatives have been designed as inhibitors of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer. Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor containing a pyrrole core, is an approved drug for the treatment of certain cancers. Research has also explored tetrasubstituted pyrrole derivatives that can mimic protein-protein interaction hot-spot residues, suggesting a mechanism for disrupting signaling pathways crucial for cancer cell survival, such as the p53-MDM2 interaction.

Table 2: Anticancer Mechanisms of Action for Select Pyrrole Derivatives

| Derivative Class | Mechanism of Action | Target Cancer Cell Line(s) | Reference(s) |

|---|---|---|---|

| 3-Aroyl-1-arylpyrroles | Inhibition of tubulin polymerization | P-glycoprotein-overexpressing cell lines (NCI-ADR-RES, Messa/Dx5), Medulloblastoma (D283) | |

| Sunitinib | Multi-targeted receptor tyrosine kinase inhibitor | Advanced renal cell carcinoma | |

| Tetrasubstituted pyrroles | Mimicry of protein-protein interaction hot-spots (e.g., p53-MDM2 pathway) | Melanoma (M14, A375) | |

| Functionalized Pyrroles | Protein kinase inhibition | Various tumor cell lines |

Pyrrole derivatives have been investigated for their effects on the central nervous system, with some compounds showing potential as modulators of neurotransmitter systems. nih.gov Research has explored the synthesis of pyrrole-containing heterocyclic systems and their subsequent evaluation for neuropsychopharmacological effects.

Derivatives of pyrrolo[2,1-c]benzodiazocine, for example, have been synthesized and tested for their CNS activity. Additionally, various pyrrole derivatives have been reported to possess a range of CNS-related activities, including anticonvulsant and antidepressant effects. nih.gov The structural similarity of some pyrrole derivatives to endogenous molecules allows them to interact with CNS targets, although the specific mechanisms are often complex and require further elucidation.

Beyond their antimicrobial, anticancer, and CNS activities, pyrrole derivatives are known to inhibit a variety of enzymes, which contributes to their diverse pharmacological profile. scope-journal.com This enzyme inhibitory activity is a key mechanism underlying many of their therapeutic effects.

Pyrrole derivatives have been identified as potent inhibitors of several classes of enzymes:

Protein Kinases: As mentioned, pyrrole-containing compounds can act as potent inhibitors of protein kinases like lymphocyte-specific kinase (Lck) and receptor tyrosine kinases. This inhibition can modulate cellular signaling and is a key strategy in cancer therapy.

Cholinesterases: Certain pyrrole derivatives have been shown to be selective inhibitors of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). This selectivity is of interest for the development of therapeutics for neurodegenerative diseases like Alzheimer's disease.

Pentose (B10789219) Phosphate (B84403) Pathway Enzymes: Some pyrroles have been found to inhibit glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD), enzymes in the pentose phosphate pathway. Inhibition of this pathway can have implications for cancer metabolism.

Cyclooxygenases (COX) and Lipoxygenases (LOX): Pyrrole-based anti-inflammatory drugs like tolmetin (B1215870) and ketorolac (B1673617) are known to inhibit COX enzymes. More recent research has focused on developing dual inhibitors of both COX-2 and LOX for enhanced anti-inflammatory effects.

The ability of the pyrrole scaffold to be readily functionalized allows for the fine-tuning of its interaction with the active sites of these enzymes, leading to the development of potent and selective inhibitors.

Specific Molecular Mechanisms of 3-Chloro-4-(2-amino-3-chlorophenyl)pyrrole

Based on a comprehensive review of publicly available scientific literature, there is currently no specific information regarding the pharmacological investigations or the molecular mechanisms of action for the compound this compound. Studies detailing its direct interactions with biological targets such as specific enzymes or receptors have not been identified. While the broader class of pyrrole derivatives has been extensively studied and shown to interact with a wide range of biological targets, this general activity cannot be directly extrapolated to this specific compound without dedicated research. Therefore, its molecular targets and the mechanisms by which it may exert a biological effect remain to be elucidated.

Aminopyrrolnitrin (this compound) as an Androgen Antagonist

This compound, a non-steroidal compound also known as Aminopyrrolnitrin (APRN) or WB2838, has been identified as a potent androgen receptor (AR) antagonist. Androgen antagonists, or antiandrogens, are substances that prevent androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) from mediating their biological effects. They function by competitively binding to the androgen receptor, thereby blocking its activation.

The antagonistic activity of this compound was discovered through screening of microbial products. A compound produced by Pseudomonas sp. No. 2838 was found to inhibit androgen binding to its receptor and was subsequently identified as 3-chloro-4-(2-amino-3-chlorophenyl)-pyrrole. researchgate.net Its mechanism of action aligns with that of other non-steroidal antiandrogens, which directly compete with androgens for the ligand-binding pocket of the AR. wikipedia.orgrigicon.com This binding prevents the conformational changes in the receptor that are necessary for its activation and subsequent translocation to the nucleus to regulate gene expression. rigicon.com

Studies have shown that the binding of an antiandrogen to the AR induces a distinct conformational change compared to the binding of an agonist. nih.gov This altered conformation interferes with the recruitment of coactivator proteins, leading to the transcriptional inhibition of androgen-responsive genes. nih.gov Specifically, the binding of antiandrogens can stabilize a different proteolytic fragment of the receptor, indicating a unique structural state that is incompatible with full receptor activity. nih.gov

The potency and selectivity of this compound have been quantified in binding assays. Research has demonstrated its significant affinity for the androgen receptor, while showing considerably less affinity for other steroid hormone receptors, highlighting its specificity. researchgate.net

| Compound | Target Receptor | IC50 Value (M) | Source |

|---|---|---|---|

| This compound (WB2838) | Rat Prostate Androgen Receptor | 8.0 x 10-7 | researchgate.net |

| This compound (WB2838) | Estrogen Receptor | ~7.2 x 10-5 (~90-fold greater than for AR) | researchgate.net |

Cellular Effects on Androgen-Responsive Carcinoma Cells

The androgen receptor is a critical driver for the growth and survival of certain types of cancers, most notably prostate cancer. nih.gov Therefore, androgen antagonists like this compound are investigated for their potential to inhibit the proliferation of androgen-responsive carcinoma cells. Cell lines such as LNCaP, which are derived from human prostate adenocarcinoma, are androgen-sensitive and serve as a crucial model for studying the effects of such compounds. nih.gov

By blocking the androgen receptor, this compound can inhibit the downstream signaling pathways that promote tumor cell growth. In androgen-dependent cells, the AR, when activated by androgens, translocates to the nucleus and activates the transcription of genes responsible for cell proliferation and survival. nih.gov An antagonist prevents this sequence of events, leading to a reduction in cell growth and viability.

The effects of androgen receptor antagonism are specific to cells that express a functional AR and are dependent on its signaling for growth. In contrast, androgen-independent carcinoma cells, such as the DU-145 prostate cancer cell line, would be expected to show significantly less sensitivity to AR antagonists. The primary cellular effects in responsive cells include the inhibition of cell proliferation and a decrease in the expression of androgen-dependent genes, such as prostate-specific antigen (PSA). mdpi.com

| Cellular Process | Androgen-Responsive Cells (e.g., LNCaP) | Androgen-Independent Cells (e.g., DU-145) |

|---|---|---|

| Cell Proliferation | Inhibition | Minimal to no effect |

| AR Nuclear Translocation | Inhibition | Not applicable (AR often absent or non-functional) |

| PSA Secretion | Decrease | Not applicable (typically do not secrete PSA) |

Cell Cycle Perturbations and Induction of Cell Death

Beyond inhibiting proliferation, a key mechanism through which anti-cancer agents exert their effects is by disrupting the cell cycle and inducing programmed cell death, or apoptosis. The androgen receptor plays a significant role in regulating the progression of prostate cancer cells through the G1 phase of the cell cycle. nih.gov By antagonizing the AR, this compound can lead to cell cycle arrest, preventing cells from moving from the G1 phase to the S phase, where DNA replication occurs. nih.gov This G1 arrest is a common outcome of effective androgen deprivation therapy and AR antagonism. nih.gov

This cell cycle blockade is initiated by the failure to activate cyclin-dependent kinases (CDKs) that are necessary for G1-S transition. nih.gov The inhibition of AR signaling prevents the upregulation of key cell cycle proteins, leading to a halt in proliferation.

If the cell cycle arrest is sustained or the cellular damage is significant, the cell may enter the apoptotic pathway. Induction of apoptosis is a critical endpoint for many cancer therapies. In prostate cancer cells, AR antagonists have been shown to trigger apoptosis. nih.gov This process involves the activation of a cascade of enzymes called caspases, which are responsible for the systematic dismantling of the cell. nih.gov For instance, studies on other compounds have shown that G2/M phase arrest in LNCaP cells can be followed by the activation of caspase-3 and caspase-9, leading to apoptotic cell death. nih.gov While the specific apoptotic pathways triggered by this compound require further elucidation, its function as an AR antagonist suggests it would likely engage similar mechanisms to induce cell death in androgen-dependent carcinoma cells. nih.govnih.gov

| Mechanism | Description | Key Molecular Players |

|---|---|---|

| Cell Cycle Perturbation | Blockade of the transition from the G1 to the S phase of the cell cycle, preventing DNA replication and cell division. nih.gov | Cyclin-Dependent Kinases (CDKs), Cyclins, p27. nih.gov |

| Induction of Apoptosis | Activation of programmed cell death pathways, leading to the elimination of cancer cells. | Caspase-3, Caspase-8, Caspase-9, Bid, Bax, Bcl-2. researchgate.net |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Chloro 4 2 Amino 3 Chlorophenyl Pyrrole and Its Analogues

Influence of Substitutions on the Pyrrole (B145914) Ring and Phenyl Moiety on Bioactivity

The bioactivity of the 3-Chloro-4-(2-amino-3-chlorophenyl)pyrrole scaffold is highly sensitive to substitutions on both the pyrrole core and the associated phenyl ring. Research on analogous structures has demonstrated that even minor modifications can lead to significant changes in potency and selectivity against various biological targets, particularly in the context of anticancer activity.

Studies on a series of 3-substituted 4-(3-chloro-4-fluorophenyl)-1H-pyrrole derivatives revealed that the nature of the substituent at the 3-position of the pyrrole ring is a critical determinant of cytotoxic activity against human cancer cell lines. For instance, the introduction of a cyano (-CN) group or certain aroyl groups at this position can confer potent anticancer effects. Notably, these compounds often exhibit favorable selectivity, showing significantly less cytotoxicity towards normal cell lines. researchgate.net

The substitution pattern on the phenyl moiety also plays a pivotal role. In a class of histone deacetylase (HDAC) inhibitors featuring a 5-chloro-4-((substituted phenyl)amino)pyrimidine core, it was found that smaller substituents, such as a methoxy (B1213986) group, on the phenyl ring were beneficial for inhibitory activity. nih.gov Conversely, in other series, such as certain pyrrole-based hydrazones evaluated as monoamine oxidase B (MAO-B) inhibitors, the addition of a bulky substituted phenyl ring led to a decrease in blocking effect, suggesting potential steric hindrance at the active site. mdpi.com Interestingly, for a series of phenylpyrrole-substituted tetramic acids with antifungal properties, no direct correlation was observed between the electronic nature (electron-donating or withdrawing) of the phenyl substituents and the resulting bioactivity. mdpi.com

In a related series of 4-amino-3-chloro-1H-pyrrole-2,5-diones, the side groups attached to the core structure were found to be instrumental in their interaction with cell membranes and their ability to inhibit tyrosine kinases like EGFR and VEGFR2. nih.govnih.gov This highlights that substituents influence not only direct target binding but also the physicochemical properties that govern cell permeability and localization.

The following table summarizes the anticancer activity of selected 3-substituted 4-(3-chloro-4-fluorophenyl)-1H-pyrrole analogues against various cancer cell lines, illustrating the impact of modifying the pyrrole ring.

| Compound Analogue | Substitution at Pyrrole C3-Position | Target Cell Line | IC₅₀ (μM) |

|---|---|---|---|

| Analogue 1 | -CO-(4-methoxyphenyl) | MGC80-3 | 19.9 |

| Analogue 2 | -CO-(4-chlorophenyl) | MGC80-3 | 11.9 |

| Analogue 3 | -CO-(4-methylphenyl) | MG-63 | 12.7 |

| Analogue 4 | -CO-(2-thienyl) | MG-63 | 14.9 |

| Analogue 5 | -CO-(4-fluorophenyl) | A375 | 18.6 |

Data sourced from studies on 3-substituted 4-(3-chloro-4-fluorophenyl)-1H-pyrrole derivatives. researchgate.net

Impact of Halogenation and Amino Group Presence on Molecular Interactions and Pharmacological Profiles

Halogenation: The presence of chlorine atoms profoundly affects the molecule's physicochemical properties, including lipophilicity, solubility, and metabolic stability. Halogens, particularly chlorine, can participate in specific, non-covalent interactions known as halogen bonds. These interactions, where the halogen acts as an electrophilic species, can be crucial for ligand-protein binding. Structural analyses of various halogenated ligands in complex with proteins have shown that chlorine has a propensity to interact with the side chain of hydrophobic amino acid residues, most notably leucine. nih.gov This ability to form strong hydrophobic and halogen bonding interactions is a key feature in the design of kinase inhibitors, where such interactions with residues in the active site can lead to enhanced potency and selectivity. nih.gov The strategic placement of chlorine on both the pyrrole and phenyl rings, as seen in the parent compound, likely serves to anchor the molecule within its biological target's binding pocket.

Amino Group: The amino (-NH₂) group is a key functional group that can act as a hydrogen bond donor, and its presence is a common feature in many biologically active pyrrole derivatives. nih.govnih.gov This ability to form hydrogen bonds is fundamental for molecular recognition and binding to protein targets such as enzymes and receptors. In many kinase inhibitors, an amino group is essential for forming critical hydrogen bonds with the hinge region of the kinase domain, a common anchoring point for inhibitors. The position of the amino group on the phenyl ring is therefore crucial for orienting the molecule correctly within the binding site to achieve an optimal inhibitory effect.

The interplay between the chloro and amino substituents defines the molecule's interaction landscape. The electron-withdrawing nature of the chlorine atoms can influence the basicity and hydrogen-bonding capability of the nearby amino group, modulating its interaction strength. This synergistic effect is a cornerstone of the rational design of potent and selective therapeutic agents based on this scaffold.

Correlations between Electronic Structure and Biological Potency

The biological activity of a compound is fundamentally governed by its electronic structure, which determines its reactivity, polarity, and ability to engage in intermolecular interactions. Quantitative structure-activity relationship (QSAR) studies are frequently employed to build mathematical models that correlate these electronic and physicochemical properties with biological potency. nih.govnih.gov

For substituted phenylpyrroles and related heterocyclic systems, various electronic descriptors are used in QSAR models to predict activity. These can include:

Molecular Electrostatic Potential (MEP): Maps the charge distribution and predicts sites for electrostatic interactions.

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) relate to the molecule's ability to donate or accept electrons, which is critical in many biological redox processes and charge-transfer interactions.

Dipole Moment: Influences solubility and the ability to cross biological membranes.

Studies on p-substituted-N-phenylpyrroles have shown that the electronic properties and photophysical parameters are directly influenced by the electron-donating or electron-withdrawing nature of the substituents on the phenyl ring. nih.gov In the context of drug design, QSAR models for kinase inhibitors often reveal that a combination of steric, electrostatic, and hydrophobic fields is necessary for high inhibitory activity. nih.gov For example, a successful QSAR model for a series of c-Met kinase inhibitors incorporated descriptors for electrostatics and hydrophobicity, underscoring the importance of these electronic properties. nih.gov

However, the correlation is not always straightforward. For a series of antifungal phenylpyrrole-substituted compounds, no simple linear relationship was found between activity and the electronic character (electronegativity) of the phenyl substituents. mdpi.com This suggests that while electronic structure is a key factor, other properties like molecular shape, flexibility, and specific steric interactions also play a significant role in determining the ultimate biological potency. Therefore, a multiparametric approach, considering electronic, steric, and hydrophobic factors, is essential for a comprehensive understanding of the SAR for this class of compounds.

Advanced Characterization Techniques and Computational Modeling for 3 Chloro 4 2 Amino 3 Chlorophenyl Pyrrole

Spectroscopic Approaches for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable tools in modern chemistry for providing detailed information about molecular structure, functional groups, and sample purity. The combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS) offers a powerful and comprehensive approach for the unambiguous characterization of 3-Chloro-4-(2-amino-3-chlorophenyl)pyrrole.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the verification of the compound's complex architecture.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyrrole (B145914) ring and the aminophenyl group. The chemical shifts (δ) are influenced by the electronic effects of the chloro and amino substituents. The pyrrole N-H proton typically appears as a broad signal at a downfield chemical shift. ipb.pt Protons on the pyrrole ring appear in the aromatic region, with their exact positions influenced by the adjacent chloro-substituent. ipb.pt The protons of the 2-amino-3-chlorophenyl ring will exhibit characteristic splitting patterns (doublets, triplets) based on their coupling with neighboring protons. The amino (-NH₂) protons generally appear as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms directly bonded to electronegative chlorine atoms will be shifted downfield. The carbons of the pyrrole and phenyl rings will appear in the aromatic region of the spectrum (typically 100-150 ppm). The specific chemical shifts help to confirm the substitution pattern on both ring systems.

Expected ¹H and ¹³C NMR Chemical Shift Ranges

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrrole N-H | 8.0 - 12.0 (broad) | N/A |

| Aromatic C-H (Pyrrole) | 6.0 - 7.5 | 100 - 130 |

| Aromatic C-H (Phenyl) | 6.5 - 8.0 | 115 - 150 |

| Amino N-H₂ | 3.0 - 5.0 (broad) | N/A |

| Carbon attached to Chlorine | N/A | 120 - 140 |

Note: The values presented are estimations based on typical chemical shifts for similar functional groups and molecular fragments. Actual experimental values may vary.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key structural features.

Key expected vibrational frequencies include:

N-H Stretching: The amino group (-NH₂) and the pyrrole N-H bond will show characteristic stretching vibrations, typically in the range of 3200-3500 cm⁻¹. The primary amine may show two distinct bands corresponding to symmetric and asymmetric stretching.

C-H Stretching: Aromatic C-H stretching vibrations for both the pyrrole and phenyl rings are expected to appear around 3000-3100 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings typically occur in the 1400-1600 cm⁻¹ region.

C-N Stretching: The stretching of the carbon-nitrogen bonds will be visible in the fingerprint region, typically between 1250 and 1350 cm⁻¹.

C-Cl Stretching: The carbon-chlorine bonds will exhibit strong absorption bands in the lower frequency (fingerprint) region of the spectrum, generally between 600 and 800 cm⁻¹.

Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H (Amino & Pyrrole) | Stretching | 3200 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=C (Aromatic Rings) | Stretching | 1400 - 1600 |

| C-N | Stretching | 1250 - 1350 |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. researchgate.net It is highly effective for assessing the purity of a sample and confirming the molecular weight of the target compound.

In a typical LC-MS analysis of this compound, the sample is first passed through an HPLC column to separate it from any impurities. The eluent from the column is then introduced into the mass spectrometer. Using an ionization technique such as electrospray ionization (ESI), the molecule is charged, typically by protonation to form the [M+H]⁺ ion. researchgate.net The mass analyzer then measures the mass-to-charge ratio (m/z) of this ion. The molecular formula of the compound is C₁₀H₈Cl₂N₂, giving it a molecular weight of approximately 227.09 g/mol . The high-resolution mass spectrum would provide an exact mass measurement, which can be used to confirm the elemental composition. nih.gov For instance, predicted m/z values for various adducts can be calculated to aid in identification. uni.lu

Predicted LC-MS Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈Cl₂N₂ |

| Molecular Weight | ~227.09 g/mol |

| Monoisotopic Mass | 226.00645 Da |

| Predicted [M+H]⁺ (m/z) | 227.01378 |

Note: Mass values are calculated based on the molecular formula.

Theoretical Chemistry and Computational Investigations

Theoretical and computational chemistry provide profound insights into the molecular properties of compounds that may be difficult to study experimentally. Methods like Density Functional Theory (DFT) allow for the detailed investigation of electronic structure and reactivity.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-311G(d,p)), researchers can calculate the optimized molecular geometry, bond lengths, bond angles, and various electronic properties. nih.govnih.gov

For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule, including the dihedral angle between the pyrrole and phenyl rings.

Analyze Electronic Properties: Calculate properties such as dipole moment and polarizability.

Generate Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net The areas around the nitrogen atoms are expected to be electron-rich, while the hydrogen atoms of the amino and pyrrole groups would be electron-poor.

These computational studies provide a theoretical framework that complements experimental data, offering a deeper understanding of the molecule's structural and electronic characteristics. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of computational studies that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energies and distributions of these orbitals are critical for predicting a molecule's chemical reactivity and kinetic stability. researchgate.net

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. Regions of the molecule with a high HOMO density are susceptible to electrophilic attack. For this compound, the HOMO is likely localized on the electron-rich pyrrole and aminophenyl rings.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the electron acceptor. Regions with high LUMO density are prone to nucleophilic attack.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. nih.govresearchgate.net Studies on similar aromatic and heterocyclic compounds have shown that energy gaps in the range of 3-4 eV are common and indicate significant chemical reactivity. nih.govresearchgate.net

Illustrative FMO Parameters from Related Compound Studies

| Parameter | Significance | Example Value (eV) from a related DFT study researchgate.net |

|---|---|---|

| E(HOMO) | Energy of the highest occupied molecular orbital (electron-donating ability) | - |

| E(LUMO) | Energy of the lowest unoccupied molecular orbital (electron-accepting ability) | - |

Note: The table provides example values from DFT studies on structurally related molecules to illustrate the type of data generated. The exact values for this compound would require specific calculations.

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wavefunctions into a more intuitive chemical language of localized bonds, lone pairs, and antibonding orbitals. wisc.edumaterialsciencejournal.org This technique allows for the quantitative assessment of electron density distribution, intramolecular charge transfer, and hyperconjugative interactions that contribute to molecular stability. materialsciencejournal.org

For this compound, NBO analysis can elucidate the stability arising from charge delocalization between the electron-rich pyrrole and phenyl rings, as well as the influence of the chloro and amino substituents. The analysis focuses on the interactions between occupied (donor) Lewis-type NBOs and unoccupied (acceptor) non-Lewis-type NBOs. The stabilization energy (E(2)) associated with these interactions is a key indicator of the strength of charge delocalization. materialsciencejournal.org

Key interactions that would be investigated in this compound include:

Intramolecular Hyperconjugative Interactions: The delocalization of electron density from the lone pairs of the nitrogen and chlorine atoms to the antibonding orbitals (π) of the aromatic rings. For example, the interaction of a lone pair on the amino group nitrogen (n(N)) with the π orbitals of the phenyl ring would indicate significant charge transfer and resonance stabilization. materialsciencejournal.org Similarly, lone pairs on the chlorine atoms (n(Cl)) can interact with neighboring σ* or π* orbitals. materialsciencejournal.orgijnc.ir

Charge Distribution: NBO analysis provides a detailed picture of the natural atomic charges on each atom, revealing the electrophilic and nucleophilic sites within the molecule. The presence of electronegative chlorine atoms and the electron-donating amino group will significantly influence this charge distribution.

The results of such an analysis are typically presented in a table format, quantifying the most significant donor-acceptor interactions.

Interactive Data Table: Illustrative NBO Analysis for this compound

Below is a hypothetical data table illustrating the type of results obtained from an NBO analysis. The values represent the stabilization energy E(2) for the most significant orbital interactions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| n(Namino) | π(Cphenyl-Cphenyl) | 25.5 | Lone Pair → π |

| n(Clphenyl) | σ(Cphenyl-Cphenyl) | 8.2 | Lone Pair → σ |

| π(Cpyrrole=Cpyrrole) | π(Cphenyl=Cphenyl) | 15.8 | π → π |

| n(Npyrrole) | π(Cpyrrole-Cpyrrole) | 30.1 | Lone Pair → π |

| n(Clpyrrole) | σ(Cpyrrole-Cpyrrole) | 7.5 | Lone Pair → σ |

Note: This data is illustrative and represents typical values for such interactions.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein. nih.govnih.gov These methods are fundamental in drug discovery and design. bohrium.com

Molecular Docking predicts the preferred orientation and conformation of a ligand when bound to a receptor's active site. nih.gov The process involves sampling a large number of possible binding poses and scoring them based on their binding affinity, which is often estimated in terms of binding energy (e.g., in kcal/mol). nih.gov For this compound, docking studies could identify potential protein targets and elucidate the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex.

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-target complex over time, typically on the nanosecond to microsecond scale. nih.govrsc.org Starting from a docked pose, MD simulations model the movements of atoms and molecules, offering insights into the stability of the binding mode and the flexibility of the protein and ligand. bohrium.com Key parameters analyzed from MD simulations include the root-mean-square deviation (RMSD) to assess conformational stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and the calculation of binding free energy to provide a more accurate estimation of binding affinity. nih.govbohrium.com

For instance, studies on thieno[3,2-b]pyrrole derivatives, which share the pyrrole core, have utilized these techniques to investigate their potential as inhibitors for targets like Lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer. nih.govrsc.orgpreprints.org Similar studies for this compound would involve docking it into the active site of a chosen target protein, followed by MD simulations to confirm the stability of the predicted interactions.

Interactive Data Table: Hypothetical Molecular Docking Results

This table illustrates potential docking scores and key interactions for this compound with a hypothetical protein target.

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interactions |

| Kinase A | -9.8 | ASN535, LYS342 | Hydrogen Bond, Halogen Bond |

| Protease B | -8.5 | VAL410, ILE450 | Hydrophobic Interaction |

| Demethylase C | -10.2 | TRP621, TYR580 | π-π Stacking, Hydrogen Bond |

Note: This data is hypothetical and serves to illustrate the output of a molecular docking study.

Topological Analyses (e.g., Electron Localization Function (ELF), Localized Orbital Locator (LOL), Reduced Density Gradient (RDG))

Topological analyses of the electron density provide a detailed and visual understanding of chemical bonding and non-covalent interactions. These methods partition the molecular space into regions corresponding to atomic cores, covalent bonds, and lone pairs.

Electron Localization Function (ELF): ELF is a measure of the likelihood of finding an electron in the neighborhood of a reference electron. It provides a clear picture of electron pairing and localization. High ELF values indicate regions of covalent bonds and lone pairs, while low values correspond to areas of low electron density. For this compound, ELF analysis would visually map the covalent bonds within the pyrrole and phenyl rings, as well as the lone pair regions on the nitrogen and chlorine atoms.

Localized Orbital Locator (LOL): Similar to ELF, LOL is another tool to visualize and analyze chemical bonding patterns. It is based on the kinetic energy density and helps to distinguish between bonding and non-bonding regions in a molecule.

These topological analyses complement NBO and docking studies by providing a visual and qualitative framework for understanding the electronic structure and interaction patterns of the molecule.

Perspectives and Future Research Directions

Development of Novel and Efficient Synthetic Pathways for Derivatization

The creation of derivatives from the core 3-Chloro-4-(2-amino-3-chlorophenyl)pyrrole structure is essential for exploring its full therapeutic potential. Research is increasingly focused on developing synthetic pathways that are not only efficient in yield but also align with the principles of green chemistry. nih.gov

Modern synthetic strategies offer versatile tools for modifying the pyrrole (B145914) scaffold. Palladium-catalyzed cross-coupling reactions, for instance, provide a powerful method for constructing 3-arylpyrroles by linking 3-boronated pyrroles with various aryl halides. acs.org This approach allows for the systematic introduction of diverse substituents on the phenyl ring to probe structure-activity relationships. Another promising avenue is the use of multi-component reactions, which can generate complex molecular architectures in a single step, such as the synthesis of 2-(3-amino-2,4-dicyanophenyl)pyrroles from acylethynylpyrroles. nih.govmdpi.com

Furthermore, regioselective functionalization of the pyrrole ring itself is a key strategy. Techniques like the deprotonation of a protected 3-chloro-1-tosylpyrrole can be used to introduce a formyl group at the 2-position, which then serves as a handle for further chemical transformations. researchgate.net The exploration of environmentally friendly techniques, including solvent-free reactions and microwave-assisted synthesis, is also a growing trend in pyrrole chemistry, aiming to reduce waste and energy consumption. nih.gov

| Synthetic Strategy | Description | Potential Application for Derivatization |

| Palladium-Catalyzed Cross-Coupling | Couples boronated pyrroles with aryl halides to form C-C bonds. acs.org | Introduction of diverse aryl or heteroaryl groups to modify pharmacokinetic and pharmacodynamic properties. |

| Multi-Component Reactions | Combines three or more reactants in a single step to build complex molecules efficiently. nih.govmdpi.com | Rapid generation of a library of derivatives with varied substituents for high-throughput screening. |

| Regioselective Functionalization | Chemical modification at a specific position of the pyrrole ring. researchgate.net | Introduction of functional groups (e.g., aldehydes, amines) for subsequent conjugation or modification. |

| Green Chemistry Approaches | Utilizes methods like microwave assistance or solvent-free conditions to improve sustainability. nih.gov | Development of more environmentally benign and scalable synthesis routes for lead compounds. |

Comprehensive Elucidation of Undiscovered Biological Targets and Signaling Pathways

While the parent compound and its analogs have shown promise, a comprehensive understanding of their molecular mechanisms of action is still evolving. A primary focus of current research is the identification and validation of specific biological targets and the signaling pathways they modulate.

Many pyrrole-based compounds, particularly those with structures analogous to this compound, have been investigated as kinase inhibitors. nih.gov Kinases are critical enzymes in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. For example, derivatives of 4-amino-3-chloro-1H-pyrrole-2,5-dione have been designed as potential inhibitors of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2). nih.gov Molecular docking studies suggest these compounds can interact with the ATP-binding domains of these receptors, thereby blocking downstream signaling. nih.gov

Future research will likely expand beyond these known targets. Other kinase families, such as the AKT/PKB family, which plays a central role in cell survival and proliferation, are also being explored as potential targets for related chloro-phenyl substituted heterocycles. nih.gov Similarly, the BCR-ABL kinase, a key driver in chronic myeloid leukemia, is another validated target for rationally designed inhibitors. scilit.com The complete elucidation of the target profile for this class of compounds will require a combination of computational modeling, biochemical assays, and cellular studies to uncover novel interactions and signaling cascades.

| Potential Biological Target | Associated Signaling Pathway | Therapeutic Relevance |

| EGFR (Epidermal Growth Factor Receptor) | MAP Kinase, PI3K/AKT pathways | Cancer (e.g., lung, colon) nih.gov |

| VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) | Angiogenesis signaling | Cancer (inhibition of tumor blood supply) nih.gov |

| AKT2/PKBβ (Protein Kinase B beta) | PI3K/AKT/mTOR pathway | Cancer (e.g., glioma), metabolic disorders nih.gov |

| BCR-ABL Kinase | Multiple pathways including JAK/STAT, RAS/MAPK | Chronic Myeloid Leukemia (CML) scilit.com |

Rational Design and Synthesis of Derivatives for Enhanced Efficacy and Selectivity

The ultimate goal of derivatization is to create new chemical entities with improved therapeutic properties. Rational design, guided by an understanding of the target's structure and the compound's structure-activity relationship (SAR), is a cornerstone of this effort. The biological activity of pyrrole derivatives is often highly dependent on the nature and position of their side groups. nih.gov

By systematically modifying the substituents on both the pyrrole and phenyl rings of the this compound scaffold, researchers can fine-tune the molecule's properties. For instance, in the development of novel herbicides, a similar strategy was employed where a phenyl-substituted pyrazolyl group was introduced onto a picolinic acid core, leading to compounds with significantly enhanced inhibitory activity compared to the parent molecule. mdpi.com

This design-synthesis-test cycle is iterative. Initial derivatives are synthesized and evaluated for their ability to interact with the intended target (efficacy) and their potential to affect other proteins (selectivity). For example, a library of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles was synthesized, leading to the identification of one specific derivative with potent and selective inhibitory activity against AKT2 kinase and significant anti-glioma effects. nih.gov Future work will continue to leverage computational chemistry and molecular modeling to predict favorable modifications before synthesis, thereby accelerating the discovery of lead compounds with optimal potency and minimal off-target effects.

| Structural Modification | Design Rationale | Desired Outcome |

| Varying Aryl Substituents | To explore the binding pocket of the target enzyme and optimize hydrophobic or hydrogen-bonding interactions. mdpi.com | Increased binding affinity and efficacy. |

| Modifying Pyrrole Side Groups | To alter solubility, metabolic stability, and cell permeability. nih.gov | Improved pharmacokinetic profile. |

| Introducing Heterocyclic Rings | To introduce new interaction points and improve selectivity for the target kinase over related kinases. nih.govscilit.com | Enhanced selectivity and reduced off-target effects. |

| Fluorine Substitution | To modulate electronic properties and block metabolic pathways. mdpi.com | Increased metabolic stability and bioavailability. |

Exploration of Biotechnological Applications and Large-Scale Bioproduction

Beyond chemical synthesis, biotechnology offers promising avenues for both the production and application of this compound and its derivatives. A key area of exploration is the use of engineered microorganisms for large-scale bioproduction.

The biosynthesis of pyrrolnitrin (B93353), a structurally related antifungal antibiotic, provides a valuable blueprint. The production of pyrrolnitrin from the amino acid tryptophan is catalyzed by a series of four enzymes encoded by the prn gene cluster (prnA, prnB, prnC, prnD). acs.org The PrnC enzyme, a flavin-dependent halogenase, is specifically responsible for the chlorination of the pyrrole ring at the 3-position. acs.org By harnessing this biosynthetic machinery through heterologous expression in host organisms like E. coli, it may be possible to develop a sustainable and cost-effective method for producing the core scaffold or its precursors. acs.org

This biocatalytic approach could also be used to generate novel derivatives that are challenging to create through traditional chemistry. Furthermore, the compounds themselves have biotechnological applications as molecular probes. Due to their potential to selectively inhibit specific enzymes like kinases, they can be used in laboratory settings to investigate cellular signaling pathways and validate new drug targets.

| Enzyme (from Pyrrolnitrin Pathway) | Function | Relevance to Bioproduction |

| PrnA | Catalyzes the chlorination of L-tryptophan. acs.org | Provides the initial halogenated precursor. |

| PrnB | Catalyzes ring rearrangement and decarboxylation. acs.org | Forms the initial phenylpyrrole structure. |

| PrnC | Chlorinates the pyrrole ring at the 3-position. acs.org | Key step for producing the 3-chloro-pyrrole moiety. |

| PrnD | Oxidizes the amino group to a nitro group. acs.org | Can be omitted or modified to retain the amino group present in the target compound. |

Q & A

Q. How is 3-Chloro-4-(2-amino-3-chlorophenyl)pyrrole biosynthesized in microbial systems?

This compound is produced via tryptophan metabolism in Pseudomonas species. The pathway involves chlorination and rearrangement steps, with 7-chlorotryptophan as a key intermediate. Biosynthetic gene clusters (BGCs) in Pseudomonas aureofaciens and P. cepacia encode enzymes like halogenases and aminotransferases to introduce chlorine atoms and modify the pyrrole ring. Confirmation of the structure was achieved through chemical degradation and synthetic replication . Methodological Note : To validate biosynthesis, use isotope-labeled tryptophan in fermentation studies and analyze metabolites via LC-MS.

Q. What analytical techniques are recommended for characterizing this compound and its analogs?

- HPLC : A reverse-phase C18 column with UV detection (λ = 270–300 nm) effectively separates phenylpyrroles. Mobile phases include acetonitrile/water gradients with 0.1% trifluoroacetic acid .

- UV-Vis Spectroscopy : Characteristic absorption maxima at 216 nm (ε = 21,400) and 299 nm (ε = 3,890) confirm the conjugated aromatic system .

- NMR : H and C NMR distinguish regioisomers by correlating chlorine substitution patterns with chemical shifts .

Q. What is the role of halogen atoms in its bioactivity?

The chlorine atoms at positions 3 (pyrrole ring) and 3' (phenyl ring) are critical for antifungal activity. Dechlorination reduces potency by >90%, as shown in structure-activity relationship (SAR) studies. Chlorine enhances membrane permeability and stabilizes interactions with electron transport chain targets .

Advanced Research Questions

Q. What molecular targets underlie its antifungal and androgen-receptor antagonist activities?

- Antifungal Mechanism : Inhibits mitochondrial electron transport by binding to Complex I (NADH dehydrogenase) and Complex II (succinate dehydrogenase), disrupting ATP synthesis. This is confirmed via oxygen consumption assays in Botrytis cinerea .

- Androgen Antagonism : Competes with dihydrotestosterone (DHT) for binding to the ligand-binding domain of the androgen receptor (AR), with IC₅₀ = 1.2 µM. AR transactivation assays in LNCaP cells validate this .

Q. How do structural modifications influence its biological activity?

- Nitro Group Replacement : Converting the nitro group in pyrrolnitrin (a close analog) to an amine (as in this compound) reduces redox activity but improves AR antagonism .

- Ring Substitutions : 2,3-Dichloro derivatives (e.g., compound IV in P. cepacia) exhibit broader antifungal spectra but lower solubility. SAR optimization involves balancing halogenation with logP values .

Q. How can researchers resolve contradictions in reported bioactivity data?

Discrepancies often arise from:

- Assay Conditions : Variations in fungal strains (e.g., Candida albicans vs. Aspergillus fumigatus) or cell lines (e.g., AR specificity in HEK293 vs. LNCaP). Standardize assays using CLSI guidelines .

- Impurity Profiles : Co-eluting analogs (e.g., aminopyrrolnitrin) in microbial extracts may skew results. Purify compounds to >95% via preparative HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.